molecular formula C9H12N4O2 B8338579 2-((5-(methoxymethyl)furan-2-yl)methyl)-2H-1,2,3-triazol-4-amine

2-((5-(methoxymethyl)furan-2-yl)methyl)-2H-1,2,3-triazol-4-amine

Cat. No. B8338579
M. Wt: 208.22 g/mol
InChI Key: GOKDWAVOUMDSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846733B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of 2-((5-(methoxymethyl)furan-2-yl)methyl)-4-nitro-2H-1,2,3-triazole (97 mg, 0.35 mmol), iron powder (59 mg, 1.04 mmol) and NH4Cl (94 mg, 1.74 mmol) in a mixture of EtOH (1.6 mL) and water (0.8 mL) was stirred at 90° C. for 2 h. The reaction mixture was filtered while hot and concentrated under reduced pressure. CH2Cl2 (20 mL) was added followed by 1N NaOH (10 mL). The layers were separated and the aq. layer was extracted with CH2Cl2 (10 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (95:5 CH2Cl2-MeOH) gave the title compound as a yellow oil: TLC: rf (95:5 CH2Cl2-MeOH)=0.39. LC-MS-conditions 07: tR=0.51 min, [M+H]+=209.34.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-((5-(methoxymethyl)furan-2-yl)methyl)-4-nitro-2H-1,2,3-triazole
Quantity
97 mg
Type
reactant
Reaction Step Two
Name
Quantity
94 mg
Type
reactant
Reaction Step Two
Name
Quantity
59 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][CH2:5][C:6]1[O:10][C:9]([CH2:11][N:12]2[N:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[N:13]2)=[CH:8][CH:7]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[CH3:3][O:4][CH2:5][C:6]1[O:10][C:9]([CH2:11][N:12]2[N:16]=[C:15]([NH2:17])[CH:14]=[N:13]2)=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
2-((5-(methoxymethyl)furan-2-yl)methyl)-4-nitro-2H-1,2,3-triazole
Quantity
97 mg
Type
reactant
Smiles
COCC1=CC=C(O1)CN1N=CC(=N1)[N+](=O)[O-]
Name
Quantity
94 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
59 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
1.6 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered while hot and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
CH2Cl2 (20 mL) was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with CH2Cl2 (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (95:5 CH2Cl2-MeOH)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1=CC=C(O1)CN1N=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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